2-(diethylamino)-6-methylpyrimidin-4-ol

Human Biomonitoring Organophosphate Pesticides Urinary Metabolites

2-(Diethylamino)-6-methylpyrimidin-4-ol (DEAMPY; CAS 42487-72-9) is a hydroxylated pyrimidine metabolite formed exclusively from the organophosphate insecticide pirimiphos-methyl. Unlike general-use pesticide metabolites that are common to multiple parent compounds, DEAMPY serves as a compound-specific biomarker, enabling the unambiguous detection of pirimiphos-methyl exposure in human biomonitoring studies.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 42487-72-9
Cat. No. B041420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethylamino)-6-methylpyrimidin-4-ol
CAS42487-72-9
Synonyms2-(Diethylamino)-6-methyl-4(3H)-pyrimidinone;  2-(Diethylamino)-6-methyl-4(1H)-pyrimidinone;  2-(Diethylamino)-4-hydroxy-6-methylpyrimidine;  2-(Diethylamino)-6-methyl-4-hydroxypyrimidine;  2-Diethylamino-6-methylpyrimidin-4-ol _x000B__x000B_
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=O)C=C(N1)C
InChIInChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
InChIKeyNQCPECCCWDWTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)-6-methylpyrimidin-4-ol (CAS 42487-72-9): A Specific Urinary Biomarker for Pirimiphos-Methyl Exposure Assessment


2-(Diethylamino)-6-methylpyrimidin-4-ol (DEAMPY; CAS 42487-72-9) is a hydroxylated pyrimidine metabolite formed exclusively from the organophosphate insecticide pirimiphos-methyl. Unlike general-use pesticide metabolites that are common to multiple parent compounds, DEAMPY serves as a compound-specific biomarker, enabling the unambiguous detection of pirimiphos-methyl exposure in human biomonitoring studies [1]. The compound is commercially available as an analytical reference standard (PESTANAL® grade) for the quantification of this specific metabolite in biological matrices using liquid chromatography-based techniques .

Why 2-(Diethylamino)-6-methylpyrimidin-4-ol Cannot Be Replaced by Generic Organophosphate Metabolite Standards


Substituting DEAMPY with another organophosphate (OP) urinary metabolite standard, such as 4-nitrophenol (PNP) for parathion or 3,5,6-trichloro-2-pyridinol (TCPY) for chlorpyrifos, leads to failure in exposure source identification because each OP pesticide generates a distinct hydroxylated metabolite. As demonstrated in cross-sectional biomonitoring studies, DEAMPY is the sole urinary marker for pirimiphos-methyl, with detection frequencies reaching 100% in exposed populations [1]. In one study, DEAMPY median concentrations (7.5 μg/g creatinine) were 7.6-fold higher than TCPY (0.25 μg/g creatinine) and 7.6-fold higher than PNP (0.99 μg/g creatinine), while exhibiting a unique negative association with erythrocyte acetylcholinesterase activity, a finding not observed for the other metabolites [2]. This specificity renders generic substitution scientifically invalid for any study requiring attribution of exposure to a particular OP pesticide.

Quantitative Evidence Guide: How 2-(Diethylamino)-6-methylpyrimidin-4-ol Outperforms Other Organophosphate Metabolites as a Specific Exposure Biomarker


DEAMPY Exhibits a 7.6-Fold Higher Urinary Concentration Median Compared to the Chlorpyrifos Metabolite TCPY in an Agriculturally Exposed Population

In a pilot study of male subjects from an agricultural region in Argentina (n=40), the median urinary concentration of DEAMPY (7.5 μg/g creatinine) was 7.6 times greater than that of 3,5,6-trichloro-2-pyridinol (TCPY; 0.25 μg/g creatinine), the metabolite of chlorpyrifos. DEAMPY also demonstrated a 100% detection frequency, compared to 85% for TCPY, indicating more consistent population exposure [1].

Human Biomonitoring Organophosphate Pesticides Urinary Metabolites

DEAMPY is the Single Most Abundant OP Metabolite in a Pediatric Cohort, Exceeding Parathion Metabolite Levels by 2.4-Fold

In the PHIME birth cohort study of 7-year-old children (n=199) from Trieste, Italy, DEAMPY was found at the highest concentration among six measured OP metabolites, with a median of 3.4 ng/mL (specific gravity adjusted). This was 2.4-fold higher than the median for 4-nitrophenol (PNP; 1.4 ng/mL), the metabolite of parathion, and 9.4-fold higher than TCPY (0.36 ng/mL) [1].

Pediatric Biomonitoring Organophosphate Pesticides Exposure Science

DEAMPY Shows a Unique Significant Inverse Correlation with Erythrocyte Acetylcholinesterase (Er-AChE) Activity Not Observed for Other OP Metabolites

In the Argentine agricultural worker study, urinary DEAMPY concentrations were significantly negatively associated with Er-AChE activity, a biomarker of OP neurotoxicity. This association was specific to DEAMPY and was not observed for parathion metabolite PNP or chlorpyrifos metabolite TCPY, despite their co-occurrence at high detection frequencies. This suggests DEAMPY levels reflect a biologically effective internal dose of pirimiphos-methyl [1].

Biomarker of Effect Acetylcholinesterase Inhibition Toxicology

DEAMPY Concentrations in the Argentine Cohort Doubled Those Reported in Prior Studies, Validating a Need for Robust Quantitative Standards

The median DEAMPY concentration of 7.5 μg/g creatinine in the Argentine cohort was reported to be double the levels found in prior occupational and environmental exposure studies. This inter-study range (0.66–7.5 μg/g creatinine across populations) underscores the requirement for a high-purity, well-characterized analytical standard to ensure accurate quantification across widely varying concentration ranges [1][2].

Inter-Study Variability Human Biomonitoring Analytical Chemistry

DEAMPY is the Only Validated LC-MS/MS Analyte for Pirimiphos-Methyl Exposure Among Multi-Residue Pesticide Metabolite Panels

A recently validated multi-analyte LC-MS/MS method for 13 pesticide biomarkers in urine (ISO/IEC 17025) successfully included DEAMPY alongside IMPY (diazinon metabolite) and TCPY (chlorpyrifos metabolite), achieving detection limits in the range of 0.0038–0.091 μg/L for the panel. The method's accuracy was confirmed by external quality assessment schemes (G-EQUAS, OSEQAS), verifying that DEAMPY can be reliably distinguished from the structurally analogous IMPY in a single analytical run [1].

Method Validation LC-MS/MS Pesticide Biomarkers

DEAMPY's Metabolite Profile Distinguishes It from the Structural Analog 2-Isopropyl-6-methyl-4-pyrimidinol (IMPY)

Although DEAMPY and IMPY share a 6-methyl-4-pyrimidinol core, their N-substituents (diethyl vs. isopropyl) direct their metabolic origins to different parent insecticides: DEAMPY is produced exclusively from pirimiphos-methyl, while IMPY derives from diazinon. In human urine, DEAMPY is consistently reported at higher median concentrations (0.66–7.5 μg/g creatinine) than IMPY, which is typically found at trace or non-quantifiable levels, reflecting differences in agricultural usage patterns and pharmacokinetics [1][2].

Metabolite Specificity Pirimiphos-Methyl Metabolism Diazinon

Critical Application Scenarios for 2-(Diethylamino)-6-methylpyrimidin-4-ol Based on Quantitative Evidence


Human Biomonitoring Studies Requiring Source-Specific Pesticide Exposure Attribution

In population-based exposure science (e.g., birth cohorts, agricultural worker surveillance), DEAMPY is the only metabolite that can attribute urinary findings specifically to pirimiphos-methyl. Its high detection frequency (100% in exposed groups) and dominant concentration (median 3.4–7.5 ng/mL or μg/g creatinine) make it indispensable for reconstructing exposure to this insecticide, as shown in the PHIME cohort [1] and the Argentine agricultural study .

Development and Validation of Multi-Residue LC-MS/MS Methods for Pesticide Metabolite Panels

When establishing a comprehensive OP metabolite panel, inclusion of the DEAMPY reference standard is mandatory to cover pirimiphos-methyl. The validated ISO/IEC 17025 method by López et al. (2023) demonstrates that DEAMPY can be reliably resolved from the structurally similar IMPY and quantified with LODs in the low ng/L range, enabling its integration into high-throughput human biomonitoring workflows [1].

Toxicodynamic Studies Linking Internal Dose to Biological Effect

DEAMPY is the only OP metabolite for which a statistically significant inverse correlation with erythrocyte acetylcholinesterase (Er-AChE) activity has been reported. This unique property positions DEAMPY as the preferred analytical endpoint for studies aiming to connect pirimiphos-methyl internal dose with neurotoxic effect, as demonstrated by Filippi et al. (2021) where other OP metabolites (PNP, TCPY) failed to show such association [1].

Regulatory Exposure Assessment for Re-Evaluation of Pirimiphos-Methyl

National and international regulatory bodies require compound-specific biomarker data for pesticide risk assessment. DEAMPY's exclusive formation from pirimiphos-methyl and its validated analytical methods provide the quantitative specificity needed for dietary intake calculations, acceptable daily intake (ADI) comparisons, and regulatory decision-making, as utilized in the European H2020 EDCMET project [1].

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